molecular formula C14H12ClNO B2368745 N-benzyl-3-chlorobenzamide CAS No. 82082-49-3

N-benzyl-3-chlorobenzamide

Cat. No.: B2368745
CAS No.: 82082-49-3
M. Wt: 245.71
InChI Key: VLWCOVLTTGVSTL-UHFFFAOYSA-N
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Description

N-benzyl-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom substituted at the third position of the benzamide ring

Scientific Research Applications

N-benzyl-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action for N-benzyl-3-chlorobenzamide is not explicitly mentioned in the sources I have access to .

Safety and Hazards

The safety data sheet for a similar compound, N-Benzylbenzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Future Directions

The future directions for the study and application of N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chlorobenzamide typically involves the condensation of 3-chlorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, lacking the benzyl and chlorine substitutions.

    N-benzylbenzamide: Similar structure but without the chlorine atom.

    3-chlorobenzamide: Lacks the benzyl group.

Uniqueness: N-benzyl-3-chlorobenzamide is unique due to the combined presence of the benzyl and chlorine groups, which can influence its reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

N-benzyl-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWCOVLTTGVSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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